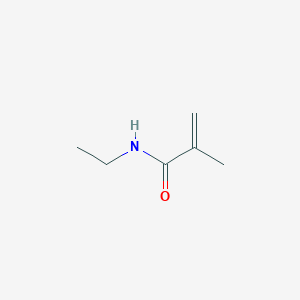

N-Ethylmethacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Ethylmethacrylamide is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Thermoresponsive Polymers

Thermal Phase Transition

NEAM is often copolymerized with other monomers to create thermoresponsive polymers that exhibit a coil-to-globule phase transition in response to temperature changes. For instance, poly(N,N-diethylacrylamide-co-N-ethylacrylamide) (PDEAm-co-NEAm) shows a significant increase in cloud-point temperature with higher NEAM content, indicating enhanced hydrophobic interactions at elevated temperatures .

Hydrogels for Lignin Separation

Poly(N-ethylacrylamide) (PEAM) hydrogels have been shown to possess high transition temperatures, making them suitable for applications in lignin separation processes. The hydrogels can be engineered to respond to specific environmental conditions, enhancing their utility in biorefinery applications .

Synthesis Techniques

Free Radical Polymerization

NEAM can be synthesized through free radical polymerization, allowing for the creation of various copolymers with tailored properties. This method has been employed to investigate the effects of different monomer ratios on the thermal and mechanical properties of the resulting materials .

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization has been utilized to synthesize NEAM-based hydrogels with controlled molecular weight and narrow polydispersity. This technique facilitates the design of materials with specific swelling behaviors and mechanical properties, which are critical for biomedical applications .

Table 1: Summary of Research Findings on NEAM Applications

Material Properties

Rheological Properties

The rheological behavior of NEAM-based gels has been extensively studied, revealing insights into their mechanical stability and flow characteristics under different conditions. These properties are crucial for applications in drug delivery systems where controlled release is necessary .

Water Sorption Characteristics

Research indicates that the tacticity of NEAM influences its water sorption capabilities. Isotactic-rich films absorb more water compared to atactic films, suggesting that molecular arrangement plays a significant role in material performance .

化学反応の分析

Michael Addition Reactions

NEMA acts as a soft electrophile due to its α,β-unsaturated carbonyl group, undergoing Michael addition with biological nucleophiles like glutathione (GSH). Key findings:

-

Reactivity with GSH : Methacrylamides exhibit lower second-order reaction rates (kGSH) compared to acrylamides due to the electron-donating methyl group, which reduces electrophilicity . For example, N,N′-methylenebis(acrylamide) has kGSH=134.8M−1h−1, while methacrylamides like NEMA are baseline toxicants with negligible GSH reactivity .

-

HSAB Theory : The hard and soft acids and bases (HSAB) principle predicts preferential adduct formation with soft nucleophiles (e.g., cysteine thiolates) over hard nucleophiles (e.g., DNA bases) .

Table 1 : Reactivity comparison of acrylamides vs. methacrylamides

| Parameter | Acrylamides | Methacrylamides |

|---|---|---|

| kGSH(M−1h−1) | 2.574–134.800 | Negligible |

| Electrophilicity (ω) | High | Low |

| Primary Target | Soft nucleophiles | Baseline toxicity |

Radical Polymerization

NEMA undergoes chain-growth polymerization via radical mechanisms, commonly initiated by azobisisobutyronitrile (AIBN) .

-

Mechanism :

-

Kinetic Parameters :

Table 2 : Polymerization conditions for methacrylamides

| Initiator | Solvent | Temperature (∘C) | Time (h) | Mn (g/mol) | Mw/Mn |

|---|---|---|---|---|---|

| AIBN | Toluene | 60 | 24 | 28,500–344,800 | 1.60–1.75 |

| APS | Water | 60 | 24 | 45,000–437,000 | 5.96–8.00 |

Copolymerization

NEMA forms copolymers with monomers like N-ethylacrylamide (NEAm) or N,N-diethylacrylamide (DEAm) to tune hydrophobicity and phase-transition behavior .

-

Phase Transition : Copolymers with DEAm exhibit lower critical solution temperatures (LCST) influenced by composition. For example, a 70:30 DEAm:NEAm copolymer shows an LCST of 32∘C .

-

Applications : These copolymers are used in drug delivery and stimuli-responsive materials due to their tunable thermoresponsiveness .

Spectroscopic Characterization

Key spectral data for NEMA and its derivatives:

-

FTIR :

-

1H-NMR^1 \text{H-NMR}1H-NMR :

Stability and Hydrolysis

The amide group in NEMA resists hydrolysis under physiological conditions but may degrade under strongly acidic or alkaline environments to yield methacrylic acid and ethylamine .

特性

CAS番号 |

7370-88-9 |

|---|---|

分子式 |

C6H11NO |

分子量 |

113.16 g/mol |

IUPAC名 |

N-ethyl-2-methylprop-2-enamide |

InChI |

InChI=1S/C6H11NO/c1-4-7-6(8)5(2)3/h2,4H2,1,3H3,(H,7,8) |

InChIキー |

ZIWDVJPPVMGJGR-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C(=C)C |

正規SMILES |

CCNC(=O)C(=C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。